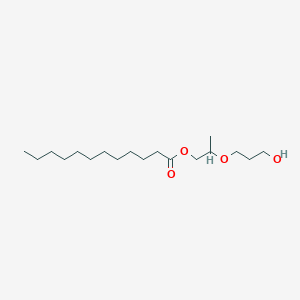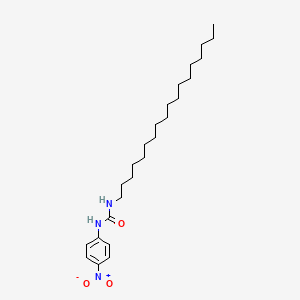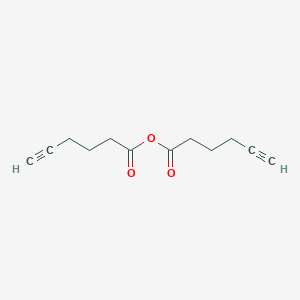
Lithium, (4-cyanophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (4-cyanophenyl)- is an organolithium compound that features a lithium atom bonded to a 4-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (4-cyanophenyl)- typically involves the reaction of 4-bromobenzonitrile with n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
4-BrC6H4CN+n-BuLi→LiC6H4CN+n-BuBr
Industrial Production Methods
Industrial production of Lithium, (4-cyanophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling large quantities of reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (4-cyanophenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other groups.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include carbonyl compounds, and the reactions are typically carried out in THF at low temperatures.
Substitution Reactions: Halogenated compounds are often used as substrates, and the reactions are performed in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with the reactions conducted under inert atmosphere conditions.
Major Products Formed
Nucleophilic Addition: The major products are alcohols or amines, depending on the electrophile used.
Substitution Reactions: The products are typically substituted benzonitriles.
Coupling Reactions: The major products are biaryl compounds.
Applications De Recherche Scientifique
Lithium, (4-cyanophenyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Battery Technology: Research is being conducted on its potential use in lithium-ion batteries due to its unique electrochemical properties.
Mécanisme D'action
The mechanism of action of Lithium, (4-cyanophenyl)- involves its ability to act as a nucleophile in chemical reactions. The lithium atom donates electron density to electrophilic centers, facilitating the formation of new chemical bonds. The compound can also stabilize reactive intermediates, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium, (4-methylphenyl)-
- Lithium, (4-methoxyphenyl)-
- Lithium, (4-fluorophenyl)-
Uniqueness
Lithium, (4-cyanophenyl)- is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain types of chemical reactions compared to its analogs. The cyano group also enhances the compound’s ability to participate in coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
lithium;benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.Li/c8-6-7-4-2-1-3-5-7;/h2-5H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZDYIOWBDILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=[C-]1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483724 |
Source


|
| Record name | Lithium, (4-cyanophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121443-43-4 |
Source


|
| Record name | Lithium, (4-cyanophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)

![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)








